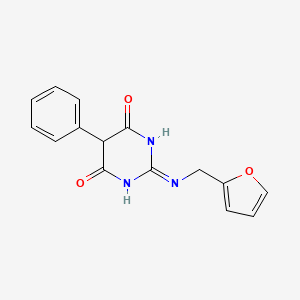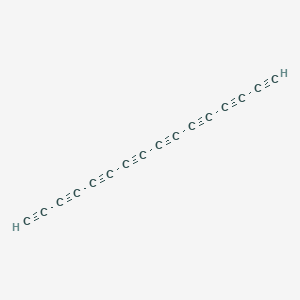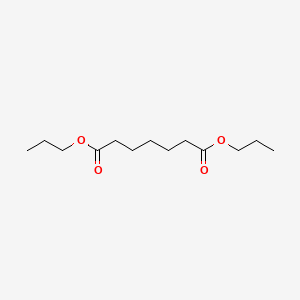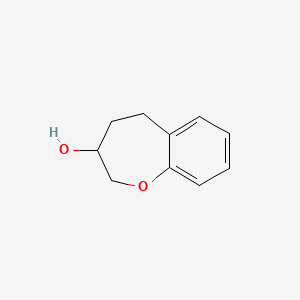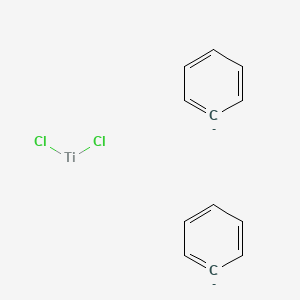
Benzene;dichlorotitanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene;dichlorotitanium is an organometallic compound that consists of a benzene ring bonded to a titanium atom, which is further bonded to two chlorine atoms
準備方法
Synthetic Routes and Reaction Conditions
Benzene;dichlorotitanium can be synthesized through the reaction of titanium tetrachloride with benzene in the presence of a reducing agent. One common method involves the use of magnesium as the reducing agent. The reaction typically takes place under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the product.
化学反応の分析
Types of Reactions
Benzene;dichlorotitanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and benzene derivatives.
Reduction: Reduction reactions can lead to the formation of titanium hydrides and other reduced titanium species.
Substitution: The chlorine atoms in this compound can be substituted with other ligands, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically require the presence of nucleophiles, such as Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Titanium dioxide and benzene derivatives.
Reduction: Titanium hydrides and reduced titanium species.
Substitution: Various substituted this compound compounds.
科学的研究の応用
Benzene;dichlorotitanium has several applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in biological imaging and as a probe for studying biological systems.
Medicine: Explored for its potential use in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of high-performance materials, such as advanced ceramics and composites.
作用機序
The mechanism of action of benzene;dichlorotitanium involves its interaction with various molecular targets and pathways. The titanium atom in the compound can coordinate with different ligands, leading to the formation of reactive intermediates. These intermediates can then participate in various chemical reactions, such as catalysis and redox processes.
類似化合物との比較
Similar Compounds
Titanocene dichloride: Another organotitanium compound with similar properties but different reactivity.
Zirconocene dichloride: A zirconium analog with similar structure and applications.
Ferrocene: An iron-containing analog with different chemical properties.
Uniqueness
Benzene;dichlorotitanium is unique due to its specific reactivity and the ability to form stable complexes with various ligands. Its applications in catalysis and material science make it a valuable compound for research and industrial purposes.
特性
CAS番号 |
51367-94-3 |
|---|---|
分子式 |
C12H10Cl2Ti-2 |
分子量 |
272.98 g/mol |
IUPAC名 |
benzene;dichlorotitanium |
InChI |
InChI=1S/2C6H5.2ClH.Ti/c2*1-2-4-6-5-3-1;;;/h2*1-5H;2*1H;/q2*-1;;;+2/p-2 |
InChIキー |
MHHUSBZJPQTUKS-UHFFFAOYSA-L |
正規SMILES |
C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.Cl[Ti]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Ethenyloxy)methyl]pyrene](/img/structure/B14666885.png)
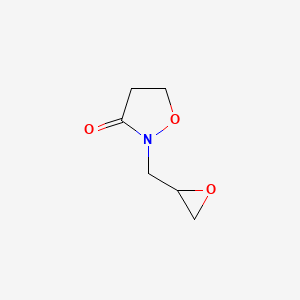
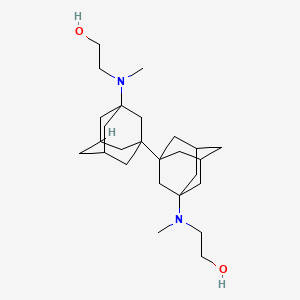
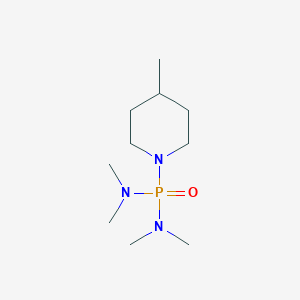
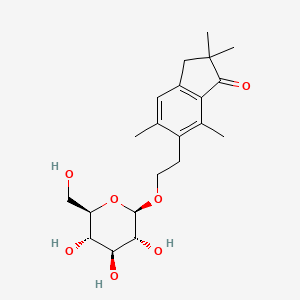
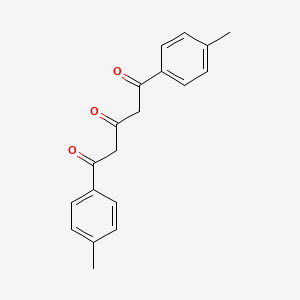
![4-[1-(2-Hydroxy-5-methylphenyl)prop-2-enyl]benzonitrile](/img/structure/B14666917.png)
